Ru(Phen)dpp2
Description
Significance within Coordination Chemistry Research
Ruthenium(II) polypyridyl complexes are a cornerstone of modern coordination chemistry research due to their versatile electronic, optical, and biological properties. mdpi.com These complexes are known for their stability, strong absorption in the visible light spectrum (metal-to-ligand charge transfer or MLCT), and tunable photophysical and electrochemical characteristics. nih.govmdpi.com By modifying the ligands, researchers can fine-tune the properties of these complexes for a wide array of applications. nih.gov
Their significance extends to various fields:
Bioanalysis and Bioimaging: Their luminescent properties make them excellent probes for biological systems. mdpi.com
Photoredox Catalysis: They can act as photosensitizers in one-electron transfer reactions. researchgate.net
Antimicrobial and Anticancer Agents: Research has explored their potential as therapeutic agents due to their ability to interact with biomolecules like DNA and proteins. nih.govrsc.org The kinetically inert nature of these hexacoordinated complexes allows for reversible, non-covalent interactions with biological targets. nih.gov
DNA Probes: The most celebrated application of complexes like [Ru(phen)2(dppz)]2+ is as a "molecular light switch" for DNA. In aqueous solutions, the complex is virtually non-luminescent, but its emission increases dramatically upon intercalation into the hydrophobic environment of the DNA double helix. mdpi.commdpi.com This phenomenon has made it an invaluable tool for studying DNA structure and interactions. mdpi.comnih.gov
Historical Context and Evolution of Dppz-Type Ligands in Metal Complexes
The journey of dppz-type ligands in coordination chemistry began with the quest for molecules that could interact with DNA in specific and detectable ways. While early studies in the 1980s explored the interaction of complexes like [Ru(phen)3]2+ with DNA, it was the introduction of the dppz ligand that marked a significant breakthrough. encyclopedia.pub
In 1990, it was discovered that [Ru(bpy)2(dppz)]2+ (where bpy is 2,2'-bipyridine) exhibited a dramatic "light-switch" effect in the presence of DNA. mdpi.com This was soon followed by studies on its phenanthroline analogue, [Ru(phen)2(dppz)]2+. chalmers.se The dppz ligand's large, planar aromatic surface allows it to intercalate between the base pairs of DNA, shielding its phenazine (B1670421) nitrogen atoms from water molecules. This protection from the aqueous environment prevents non-radiative decay pathways and "switches on" the complex's luminescence. mdpi.comresearchgate.net
This discovery spurred the synthesis of a vast number of dppz-based complexes with various metal centers and ancillary ligands. mdpi.com Researchers have systematically modified the dppz ligand itself or the other polypyridyl ligands to fine-tune the complex's properties, such as its DNA binding affinity, selectivity for different DNA structures (e.g., G-quadruplexes), and photophysical characteristics. mdpi.commdpi.com For instance, substitutions on the ancillary ligands can alter the complex's redox potentials and even lead to photoinduced electron transfer with DNA bases. mdpi.com The evolution of these ligands continues, with a focus on creating more specific and efficient probes and therapeutic agents. mdpi.comrsc.org
Research Findings on [Ru(phen)2(dppz)]2+
Detailed investigations have provided a wealth of information on the synthesis, properties, and interactions of [Ru(phen)2(dppz)]2+.
Synthesis and Characterization
The synthesis of [Ru(phen)2(dppz)]2+ and its derivatives typically involves the reaction of a precursor complex like [Ru(phen)2Cl2] with the dppz ligand or a substituted version thereof. researchgate.net Characterization is carried out using a suite of spectroscopic and analytical techniques.
| Characterization Technique | Purpose |
| Elemental Analysis | Determines the elemental composition of the complex. researchgate.net |
| Electrospray Mass Spectrometry (ES-MS) | Confirms the molecular weight of the complex. researchgate.net |
| ¹H NMR Spectroscopy | Provides information about the structure and purity of the complex. researchgate.net |
| UV-Visible Spectroscopy | Characterizes the electronic absorption properties, including the MLCT bands. researchgate.net |
| Cyclic Voltammetry (CV) | Investigates the electrochemical properties and redox potentials of the complex. researchgate.net |
Photophysical Properties
The photophysical properties of [Ru(phen)2(dppz)]2+ are highly dependent on its environment, a key aspect of its "light-switch" behavior.
| Property | Observation | Reference |
| Absorption | Shows similar absorption spectra in water and various non-aqueous solvents. | mdpi.com |
| Emission in Water | Almost non-emissive in aqueous solutions. | mdpi.com |
| Emission in Non-Aqueous Solvents | Luminescent in aprotic organic solvents like acetonitrile (B52724). | mdpi.comnih.gov |
| Emission when bound to DNA | Exhibits a significant enhancement in luminescence intensity upon intercalation into DNA. | mdpi.comnih.gov |
| Solvent Dependence | Emission energies, lifetime, and quantum yield are extremely solvent-dependent. | mdpi.com |
| "Light-Switch" Mechanism | Involves two distinct metal-to-ligand charge transfer (MLCT) states: a "bright" emissive state and a "dark" non-emissive state. The solvent environment, particularly the ability to form hydrogen bonds with the phenazine nitrogens, governs the population of the dark state. | mdpi.com |
Interaction with DNA
The interaction of [Ru(phen)2(dppz)]2+ with DNA has been extensively studied, revealing a primary binding mode of intercalation.
| Interaction Aspect | Finding | Reference |
| Binding Mode | The dppz ligand intercalates into the DNA double helix, positioning itself between the base pairs. | nih.govnih.gov |
| Groove of Intercalation | The complex intercalates through the minor groove of B-DNA. | nih.gov |
| Binding Affinity | Binds strongly to DNA, with a high binding constant. | researchgate.net |
| Structural Changes to DNA | The intercalation can cause significant alterations to the global duplex conformation of DNA. | nih.gov |
| Thermal Stability | Increases the thermal stability of the DNA duplex upon binding. | nih.gov |
| Selectivity | Shows some selectivity for different DNA sequences and structures, such as AT-rich regions and G-quadruplexes. | mdpi.comnih.gov |
| Enantioselectivity | The two enantiomers (Δ and Λ) of the chiral complex can exhibit different binding affinities and luminescence properties with DNA. | chalmers.sefrontiersin.org |
Compound Names
| Abbreviation | Full Chemical Name |
| Ru(Phen)dppz2+ | [Ru(phen)2(dppz)]2+ |
| phen | 1,10-phenanthroline (B135089) |
| dppz | dipyrido[3,2-a:2',3'-c]phenazine |
| bpy | 2,2'-bipyridine |
| tap | 1,4,5,8-tetraazaphenanthrene |
| pydppz | 3-(pyrid-2'-yl)dipyrido-[3,2-a:2',3'-c]phenazine |
| tpphz | tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine |
| 6-OH-dppz | 6-hydroxyl-dipyrido[3,2-a:2',3'-c]phenazine |
| 6-NO2-dppz | 6-nitro-dipyrido[3,2-a:2',3'-c]phenazine |
| dppn | benzo[i]dipyrido[3,2-a:2',3'-c]phenazine |
| TMP | 3,4,7,8-tetramethyl-1,10-phenanthroline |
Structure
2D Structure
Properties
CAS No. |
152204-36-9 |
|---|---|
Molecular Formula |
C52H40N10O6Ru+2 |
Molecular Weight |
1002 g/mol |
IUPAC Name |
hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C17H15N3O3.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17;/h1-10H;2*2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23);/q;;;+2 |
InChI Key |
KGUWJUVCGFTKMM-UHFFFAOYSA-N |
SMILES |
[H+].[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2] |
Canonical SMILES |
[H+].[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2] |
Synonyms |
is(phenanthroline)(dipyridophenazine)ruthenium(II) Ru(phen)dpp2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Characterization of Ru Phen Dppz2+ and Its Derivatives
Established Synthetic Pathways for [Ru(phen)₂dppz]²⁺
The synthesis of [Ru(phen)₂dppz]²⁺ is a well-established process in inorganic chemistry, typically involving a multi-step procedure that begins with a ruthenium precursor and proceeds through the sequential coordination of the phenanthroline and dppz ligands.
Precursor Synthesis and Ligand Coordination Strategies
The most common starting material for the synthesis of [Ru(phen)₂dppz]²⁺ is ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O). The initial step involves the synthesis of the precursor complex, cis-[Ru(phen)₂Cl₂]. This is generally achieved by reacting RuCl₃·xH₂O with an excess of 1,10-phenanthroline (B135089) in a suitable solvent, often with a reducing agent to facilitate the formation of the Ru(II) center. A common method involves refluxing these reactants in an ethanol/water mixture. bac-lac.gc.ca
Once the cis-[Ru(phen)₂Cl₂] precursor is synthesized and purified, the final step is the coordination of the dppz ligand. This is typically accomplished by reacting the precursor with a stoichiometric amount of dppz in a high-boiling point solvent such as ethylene (B1197577) glycol. bac-lac.gc.ca The reaction is heated to displace the two chloride ligands and coordinate the dppz ligand, yielding the final product, [Ru(phen)₂dppz]²⁺.
Alternative strategies have also been developed. For instance, using cis-[Ru(DMSO)₄Cl₂] as a precursor allows for a stepwise addition of ligands. rsc.orgmdpi.com This method can offer better control over the reaction and potentially lead to higher yields and purer products. rsc.org The dppz ligand itself is typically synthesized via a condensation reaction between 1,10-phenanthroline-5,6-dione (B1662461) (phen-dione) and 1,2-diaminobenzene. semanticscholar.org
Methodologies for Isomer Separation and Purification
Ruthenium polypyridyl complexes like [Ru(phen)₂dppz]²⁺ are chiral and exist as a racemic mixture of two enantiomers, designated as delta (Δ) and lambda (Λ). researchgate.netoup.com These enantiomers can exhibit different biological activities and binding affinities. oup.comacs.org Therefore, their separation is often crucial for detailed photophysical and biological studies.
The separation of these enantiomers is a non-trivial process and is commonly achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as CYCLOBOND I 2000 DMP, is a frequently used method. nih.gov The enantiomers are eluted using a specific mobile phase, often a mixture of aqueous ammonium (B1175870) hexafluorophosphate, acetonitrile (B52724), and ethanol, allowing for their individual collection. nih.gov
Another established method for resolving the enantiomers is through cation-exchange chromatography on a Sephadex C-25 column. semanticscholar.org In this technique, a chiral anion, such as (-)-O,O′-dibenzoyl-L-tartrate, is used as the eluent to selectively interact with and separate the Δ and Λ isomers. semanticscholar.org The identity of the separated enantiomers is then confirmed using circular dichroism (CD) spectroscopy, which provides a characteristic spectrum for each isomer. nih.gov
Derivatization Strategies via Ligand Modification
To fine-tune the photophysical, electrochemical, and biological properties of the parent [Ru(phen)₂dppz]²⁺ complex, researchers have employed various derivatization strategies. These strategies primarily focus on modifying either the ancillary phenanthroline ligands or the intercalating dppz ligand.
Ancillary Ligand Variation (e.g., Substituted Phenanthrolines)
Modifying the 1,10-phenanthroline (phen) ligands can significantly impact the properties of the resulting complex. Introducing substituents onto the phen rings can alter the complex's steric bulk, lipophilicity, and electronic characteristics. For example, complexes with substituted phenanthroline ligands, such as 4,7-dimethyl-1,10-phenanthroline (B1295015) or 5-nitro-1,10-phenanthroline, have been synthesized. rsc.org
The synthesis of these derivatives follows a similar pathway to the parent compound, starting with the preparation of a cis-[RuCl₂(DMSO)₂(phen')] intermediate, where phen' is the substituted phenanthroline. rsc.org The electronic effects of these substitutions can modulate the redox potentials of the complex. mdpi.com For instance, electron-withdrawing groups can make the complex a better oxidizing agent, while electron-donating groups can have the opposite effect. These modifications can also influence the complex's cellular uptake and antibacterial activity. rsc.org
Table 1: Examples of [Ru(phen)₂dppz]²⁺ Derivatives with Ancillary Ligand Variation
| Ancillary Ligand (phen') | Resulting Complex | Notable Property Change | Reference(s) |
| 4,7-dimethyl-1,10-phenanthroline | [Ru(Me₂phen)₂(dppz)]²⁺ | Enhanced cellular uptake and antibacterial activity | rsc.org |
| 5-nitro-1,10-phenanthroline | [Ru(5-NO₂phen)₂(dppz)]²⁺ | Altered electronic properties and DNA binding affinity | rsc.org |
| 3,4,7,8-tetramethyl-1,10-phenanthroline | [Ru(Me₄phen)₂(dppz)]²⁺ | Increased lipophilicity and potent antimicrobial activity | rsc.org |
Dppz Ligand Functionalization (e.g., Hydroxyl, Nitro, Methylated Derivatives)
Functionalization of the dppz ligand is another powerful strategy to create derivatives with novel properties. This involves introducing various functional groups onto the dppz scaffold, which can influence the complex's DNA binding affinity, cytotoxicity, and photophysical characteristics. mdpi.comresearchgate.net
The synthesis of these derivatives begins with the preparation of a functionalized dppz ligand. This is typically achieved by reacting 1,10-phenanthroline-5,6-dione with a substituted o-phenylenediamine. mdpi.comresearchgate.net For example, reacting with 4-nitro-1,2-phenylenediamine yields 11-nitro-dppz, and reacting with 4,5-dimethyl-1,2-phenylenediamine yields 11,12-dimethyl-dppz. mdpi.com These functionalized ligands are then reacted with a ruthenium precursor, such as [Ru(phen)₂Cl₂], to form the final complex.
Derivatives such as [Ru(phen)₂(6-OH-dppz)]²⁺ and [Ru(phen)₂(6-NO₂-dppz)]²⁺ have been synthesized and characterized, showing differences in their DNA-binding affinities and photocleavage capabilities. researchgate.net Similarly, the introduction of methyl, cyano, or benzoyl groups onto the dppz ligand has been shown to enhance the cytotoxicity of related copper(I) complexes, suggesting a similar potential for ruthenium derivatives. mdpi.comresearchgate.net
Table 2: Examples of [Ru(phen)₂dppz]²⁺ Derivatives with Dppz Ligand Functionalization
| Dppz Ligand Derivative | Resulting Complex | Notable Property Change | Reference(s) |
| 6-hydroxyl-dppz | [Ru(phen)₂(6-OH-dppz)]²⁺ | Altered DNA-binding and photocleavage activity | researchgate.net |
| 6-nitro-dppz | [Ru(phen)₂(6-NO₂-dppz)]²⁺ | Greater DNA-binding affinity compared to the hydroxyl derivative | researchgate.net |
| 11,12-dimethyl-dppz | [Ru(phen)₂(dppz-Me₂)]²⁺ | Enhanced cytotoxicity in related metal complexes | mdpi.com |
| 7,8-difluoro-dppz | [Ru(phen)₂(F₂-dppz)]²⁺ | Modified spectroscopic properties | acs.org |
Spectroscopic and Electrochemical Characterization Techniques
A suite of spectroscopic and electrochemical techniques is employed to thoroughly characterize [Ru(phen)₂dppz]²⁺ and its derivatives. These methods provide crucial insights into the electronic structure, photophysical behavior, and redox properties of these complexes.
Spectroscopic Characterization:
UV-Visible (UV-Vis) Absorption Spectroscopy: This is a fundamental technique used to identify the characteristic electronic transitions within the complex. jocpr.comnih.gov The spectra of these complexes typically show intense intraligand (IL) π-π* transitions in the UV region (around 260-280 nm) and a metal-to-ligand charge transfer (MLCT) band in the visible region (around 440-450 nm). caltech.eduacs.org The dppz ligand itself also has a characteristic π-π* absorption band around 360-380 nm. caltech.edu
Luminescence Spectroscopy: A key feature of [Ru(phen)₂dppz]²⁺ is its "light switch" luminescence. In aqueous solutions, the complex is non-luminescent, but its emission is dramatically enhanced upon intercalation into DNA. globalresearchonline.netcaltech.edu This is due to the protection of the dppz ligand's phenazine (B1670421) nitrogens from water molecules, which otherwise quench the luminescence. caltech.edu The emission spectrum typically shows a maximum around 610-630 nm. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized ligands and the final complexes. rsc.orgnih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight and composition of the complexes. researchgate.netnih.gov
Electrochemical Characterization:
Cyclic Voltammetry (CV): This technique is used to investigate the redox properties of the complexes, providing information about the oxidation and reduction potentials. researchgate.netuchile.cl These potentials are influenced by the nature of the ligands, with electron-withdrawing or -donating substituents causing predictable shifts. The electrochemical data is crucial for understanding the electronic structure and potential applications in areas like photocatalysis and electrochemiluminescence. uchile.clutexas.edu
Table 3: Key Spectroscopic and Electrochemical Data for [Ru(phen)₂dppz]²⁺
| Technique | Observation | Wavelength/Potential | Reference(s) |
| UV-Vis Absorption | Intraligand (phen) π-π | ~265 nm | jocpr.com |
| Intraligand (dppz) π-π | ~360-380 nm | caltech.edu | |
| Metal-to-Ligand Charge Transfer (MLCT) | ~440-450 nm | caltech.eduacs.org | |
| Luminescence Emission | Emission maximum (in non-aqueous solvent or with DNA) | ~610-630 nm | acs.org |
| Cyclic Voltammetry | Ru(II)/Ru(III) Oxidation | ~1.3-1.4 V (vs. SCE) | uchile.cl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of diamagnetic ruthenium(II) polypyridyl complexes like [Ru(phen)₂dppz]²⁺. ¹H NMR, in particular, provides detailed information about the chemical environment of protons within the molecule.
The ¹H NMR spectra of these complexes are typically recorded in deuterated solvents such as acetonitrile-d₃ or DMSO-d₆. ias.ac.inresearchgate.net The aromatic region of the spectrum is often complex due to the numerous, often overlapping, signals from the protons of the phenanthroline (phen) and dipyridophenazine (dppz) ligands. ias.ac.in In derivatives of [Ru(phen)₂dppz]²⁺, the signals corresponding to the protons on the dppz and ancillary phen ligands are well-defined and can be properly integrated to confirm the structure. researchgate.net For instance, in related ruthenium polypyridyl complexes, distinct peaks are assigned to the protons at different positions on the bipyridine or phenanthroline rings. ias.ac.in The introduction of substituents on the dppz or phen ligands leads to predictable shifts in the corresponding proton signals, further aiding in structural confirmation. researchgate.netnih.gov Two-dimensional NMR techniques, such as COSY, are also employed to establish through-bond proton-proton connectivities, which is crucial for unambiguous signal assignment in these complex molecules. researchgate.net
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 9.60 - 10.2 | 3,3' protons of bipyridine |
| 8.80 | 5,5' protons of bipyridine |
| 8.00 | 6,6' protons of bipyridine |
| 2.65 | Coordinated DMSO |
Data derived from a study on a [Ru₂(LH₂)(bpy)₄]²⁺ complex, illustrating typical regions for polypyridyl ligand protons. ias.ac.in
Electrospray Ionization Mass Spectrometry (ES-MS)
Electrospray Ionization Mass Spectrometry (ES-MS) is a soft ionization technique that is exceptionally well-suited for the characterization of charged, non-volatile species like the [Ru(phen)₂dppz]²⁺ cation. nih.gov This method allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling precise determination of the molecular weight of the complex cation. researchgate.netnih.govnih.gov
In a typical ESI-MS analysis of a ruthenium complex salt, such as Ru(phen)₂dppz₂, the resulting spectrum would show peaks corresponding to the intact cation [Ru(phen)₂dppz]²⁺ and/or fragments resulting from the loss of counter-ions. For a doubly charged ion, the mass-to-charge ratio (m/z) would appear at a value corresponding to half of the cation's molecular mass. The technique is also used to confirm the isotopic distribution pattern, which is characteristic of the presence of ruthenium, providing definitive evidence for the complex's composition. nih.gov ES-MS is routinely used to confirm the successful synthesis and purity of the target complex and its derivatives. researchgate.netnih.gov
Table 2: Expected ES-MS Fragmentation for Ru(phen)₂dppz₂
| Species | Formula | Charge (z) | Expected m/z |
|---|---|---|---|
| Intact Cation | [Ru(phen)₂dppz]²⁺ | +2 | [M]²⁺/2 |
| Cation with one counter-ion | {Ru(phen)₂dppz}⁺ | +1 | [M+PF₆]⁺ |
This table illustrates the expected ionic species in an ES-MS experiment for the title compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy as a Characterization Tool
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the electronic structure of [Ru(phen)₂dppz]²⁺ and its derivatives. researchgate.net The absorption spectrum of this complex is marked by several distinct bands corresponding to different electronic transitions. researchgate.netnih.gov
Typically, the spectrum exhibits intense, high-energy bands in the UV region (below 300 nm) which are assigned to ligand-centered (LC) π→π* transitions within the phenanthroline ligands. nih.govnih.gov In the near-UV region, between approximately 320 and 400 nm, sharper features corresponding to the π→π* transitions of the dppz ligand are observed. researchgate.net A broad, less intense band is present in the visible region, usually centered around 440-450 nm. researchgate.netrsc.org This band is characteristic of metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-based d-orbital to a π* orbital of one of the polypyridyl ligands. researchgate.netmdpi.com The solvent environment can influence the position and intensity of these bands; for example, the addition of water to an acetonitrile solution of [Ru(phen)₂dppz]²⁺ enhances the dppz-based π→π* transitions relative to the MLCT band. researchgate.net
Table 3: UV-Vis Absorption Data for [Ru(phen)₂dppz]²⁺
| Wavelength (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment | Solvent |
|---|---|---|---|
| ~360 | Not specified, but enhanced in water | dppz-based π→π* | Acetonitrile/Water |
| 439 | 20,000 | MLCT | Water |
| ~450 | Not specified | MLCT | Acetonitrile |
Data compiled from multiple sources. researchgate.netrsc.org
Cyclic Voltammetry (CV) for Initial Electrochemical Assessment
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of [Ru(phen)₂dppz]²⁺. researchgate.netnih.gov It provides information on the potentials at which the complex can be oxidized or reduced, as well as on the stability of the resulting species. northwestern.edu
The cyclic voltammogram of [Ru(phen)₂dppz]²⁺ in a non-aqueous solvent like acetonitrile typically shows a reversible one-electron oxidation wave at a potential around +1.40 V (vs. SCE). utexas.edu This process corresponds to the Ru(II)/Ru(III) couple. nih.gov In addition to the metal-centered oxidation, multiple ligand-based reduction waves are observed at negative potentials. These correspond to the stepwise addition of electrons to the π* orbitals of the dppz and phenanthroline ligands. utexas.edu The exact potentials for these redox processes can be influenced by the solvent and the specific substituents on the ligands, which allows for the fine-tuning of the complex's electrochemical properties for various applications. mdpi.comnorthwestern.edu
Table 4: Electrochemical Data for [Ru(phen)₂dppz]²⁺ and a Related Complex
| Complex | Redox Couple | Potential (E₁/₂, V vs. SCE) | Solvent/Electrolyte |
|---|---|---|---|
| [Ru(phen)₃]²⁺ | Ru(III)/Ru(II) | +1.40 | Acetonitrile |
| [Ru(phen)₃]²⁺ | Ligand-based Reduction 1 | -1.41 | Acetonitrile |
| [Ru(phen)₃]²⁺ | Ligand-based Reduction 2 | -1.54 | Acetonitrile |
| [Ru(phen)₃]²⁺ | Ligand-based Reduction 3 | -1.84 | Acetonitrile |
Data for the closely related [Ru(phen)₃]²⁺ complex, illustrating typical redox potentials for phenanthroline-containing ruthenium complexes. utexas.edu The Ru(II)/Ru(III) potential for dppz-containing complexes is similar. nih.govresearchgate.net
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| Ru(Phen)dppz²⁺ | Bis(1,10-phenanthroline)dipyrido[3,2-a:2',3'-c]phenazineruthenium(II) |
| [Ru(phen)₃]²⁺ | Tris(1,10-phenanthroline)ruthenium(II) |
| dppz | dipyrido[3,2-a:2',3'-c]phenazine |
| phen | 1,10-phenanthroline |
| bpy | 2,2'-bipyridine |
| DMSO | Dimethyl sulfoxide |
| PF₆⁻ | Hexafluorophosphate |
Photophysical Properties and Excited State Dynamics of Ru Phen Dppz2+
Luminescence Behavior and Solvent Effects
The luminescence of Ru(Phen)dppz²⁺ is profoundly influenced by the surrounding solvent, a phenomenon primarily attributed to the interplay of solvent polarity and hydrogen-bonding capabilities.
Solvent-Dependent Emission Quenching Mechanisms
The emission of Ru(Phen)dppz²⁺ is notably quenched in protic and aqueous solutions. caltech.educaltech.edu This quenching is a result of the interaction between the solvent and the phenazine (B1670421) nitrogens of the dppz ligand. caltech.edu In aqueous solutions, the formation of hydrogen bonds between water molecules and the phenazine nitrogens stabilizes a non-emissive "dark state," leading to the near-complete quenching of luminescence. rsc.orgrsc.org For quenching to be complete, both phenazine nitrogens must be engaged in hydrogen bonding. rsc.org The addition of water to nonaqueous solutions of the complex leads to a decrease in emission intensity that can be modeled by the Perrin sphere of quenching. researchgate.net In contrast, the complex exhibits significant luminescence in aprotic organic solvents like acetonitrile (B52724) and when protected from water, such as when intercalated into DNA. caltech.edumdpi.com This "light-switch" effect, where luminescence is "off" in water and "on" in a hydrophobic environment, is a hallmark of this compound. caltech.eduresearchgate.net
Influence of Solvent Polarity and Hydrogen-Bonding Interactions on Excited States
Solvent polarity is a critical factor governing the photophysical properties of Ru(Phen)dppz²⁺. nih.gov Studies have shown a correlation between the luminescence lifetime and intensity and the solvent polarity as defined by the E(T) scale. nih.gov Specifically, the rate constants for non-radiative decay processes (k_nr) increase with increasing solvent polarity, while the radiative rate constants (k_r) remain relatively unaffected. researchgate.netnih.gov This indicates that more polar solvents more effectively promote non-emissive deactivation pathways.
Hydrogen bonding plays a crucial role in the deactivation process. In protic solvents, hydrogen bonding to the phenazine nitrogens facilitates an intramolecular charge transfer, leading to the population of a non-radiative state. caltech.edu This interaction is believed to be the primary mechanism for the observed emission quenching in aqueous environments. caltech.edu The ability of the solvent to form hydrogen bonds, in conjunction with its polarity, dictates the population of the non-emissive "dark state". mdpi.com
Temperature Dependence of Luminescence Quantum Yield and Lifetime
An unusual characteristic of Ru(Phen)dppz²⁺ is the anomalous temperature dependence of its luminescence in various solvents, including water and polyols like glycerol (B35011) and ethylene (B1197577) glycol. acs.orgdiva-portal.org Contrary to typical behavior where luminescence decreases with increasing temperature, the quantum yield and excited-state lifetime of Ru(Phen)dppz²⁺ increase with rising temperature. acs.orgdiva-portal.org This phenomenon is attributed to a thermal equilibrium between different excited states. mdpi.com As the temperature increases, the equilibrium shifts, favoring the population of the emissive state over the non-emissive, hydrogen-bonded states. rsc.orgacs.org Van't Hoff plots of the ratio of the different emissive species show linearity at higher temperatures, supporting the existence of a rapid thermal equilibration. acs.orgdiva-portal.org
Elucidation of the "Light-Switch" Mechanism
The "light-switch" effect of Ru(Phen)dppz²⁺ is a complex process involving the interplay of different excited states and the specific role of the dppz ligand.
Interconversion between Metal-to-Ligand Charge Transfer (MLCT) States (e.g., MLCT′ and MLCT″)
The photophysical behavior of Ru(Phen)dppz²⁺ is governed by the presence of two close-lying metal-to-ligand charge transfer (MLCT) excited states, often denoted as MLCT′ and MLCT″. mdpi.com Upon photoexcitation, the complex is initially in the emissive or "bright" MLCT′ state, which is dominant in aprotic organic solvents. mdpi.com However, in the presence of protic solvents like water, an interconversion to a non-emissive "dark" state, MLCT″, can occur. mdpi.compnas.org
The MLCT″ state involves the phenazine portion of the dppz ligand, and its energy is highly dependent on the solvent environment. mdpi.com The interconversion from MLCT′ to MLCT″ is thought to be an intramolecular charge-transfer process induced by the polarity and proton-donating ability of the solvent. capes.gov.br This process is rapid, occurring on the picosecond timescale in aqueous solutions. pnas.org The stabilization of the MLCT″ state through hydrogen bonding with water molecules is a key step in the quenching of luminescence. rsc.orgmdpi.com
Role of the Dppz Ligand in Non-Radiative Deactivation Pathways
The dipyrido[3,2-a:2',3'-c]phenazine (dppz) ligand is central to the unique photophysical properties of the complex and its non-radiative deactivation pathways. The phenazine nitrogens within the dppz ligand act as the sites for hydrogen bonding with protic solvents. caltech.edu This interaction is the primary trigger for the "light-switch" mechanism. caltech.edu
Jablonski Diagram Analysis of Photophysical Processes
The photophysical processes of [Ru(phen)dppz]²⁺ can be effectively visualized using a Jablonski diagram. researchgate.net Upon photoexcitation, the complex absorbs a photon, leading to the promotion of an electron from the ground state (GS) to a singlet metal-to-ligand charge transfer (¹MLCT) state. nih.govresearchgate.net This initial excitation is localized on one of the three ligands (two phenanthroline and one dppz). researchgate.net
Following this initial excitation, a series of rapid non-radiative transitions occur. Within approximately 100 to 300 femtoseconds, the excited electron undergoes intersystem crossing to a triplet metal-to-ligand charge transfer (³MLCT) state. nih.govresearchgate.net This ³MLCT state is often referred to as the "bright state" as it is emissive, giving rise to the characteristic red luminescence of the complex. nih.govmdpi.com
Subsequently, in the presence of protic solvents like water, the ³MLCT state can undergo a further non-radiative transition to a "dark state". nih.govmdpi.com This process is influenced by the formation of hydrogen bonds between the solvent molecules and the nitrogen atoms of the phenazine portion of the dppz ligand. mdpi.comdiva-portal.org The dark state is non-emissive and decays back to the ground state. nih.gov The relative energies of the ³MLCT (bright) and dark states, and thus the luminescence properties of the complex, are highly dependent on the solvent environment. mdpi.com In aprotic solvents or when the dppz ligand is shielded from the solvent, such as when intercalated into DNA, the formation of the dark state is suppressed, leading to the well-known "light-switch" effect where the luminescence is significantly enhanced. mdpi.comchalmers.se
A simplified Jablonski diagram illustrating these key photophysical processes is presented below:
Figure 1: Simplified Jablonski Diagram for [Ru(phen)dppz]²⁺
| State | Description | Transitions |
| S₀ | Ground State | - |
| S₁ (¹MLCT) | Singlet Metal-to-Ligand Charge Transfer (Franck-Condon state) | Absorption (photoexcitation) |
| T₁ (³MLCT) | Triplet Metal-to-Ligand Charge Transfer ("Bright State") | Intersystem Crossing (from ¹MLCT), Luminescence (to S₀) |
| Dark State | Non-emissive State | Non-radiative decay (from ³MLCT), Non-radiative decay (to S₀) |
Ultrafast Excited State Relaxation Dynamics
The relaxation of the excited states of [Ru(phen)dppz]²⁺ occurs on ultrafast timescales, involving a series of steps that have been elucidated through various spectroscopic techniques.
Femtosecond Transient Absorption Spectroscopy Studies
Femtosecond transient absorption (fs-TA) spectroscopy has been a pivotal technique in mapping the ultrafast dynamics of [Ru(phen)dppz]²⁺ following photoexcitation. nih.govchemrxiv.org These studies reveal that upon excitation, the initial ¹MLCT state rapidly evolves. In aqueous solutions, the transition from the initially populated ¹MLCT state to the ³MLCT state occurs within approximately 300 femtoseconds. nih.gov
Further evolution of the excited state is observed on the picosecond timescale. The ³MLCT state, characterized by an excited-state absorption (ESA) band, subsequently decays. This decay is accompanied by the formation of the non-emissive "dark state". nih.gov The interconversion from the ³MLCT state to the dark state is a key process that quenches the luminescence of the complex in aqueous environments. nih.gov Global multiexponential fits of fs-TA data have quantified the timescale for this interconversion to be in the range of a few picoseconds. nih.gov
Nanosecond Luminescence Lifetime Measurements
Nanosecond luminescence lifetime measurements provide complementary information about the emissive ³MLCT state. In environments where the "light-switch" is on, such as when the complex is intercalated into DNA, the luminescence decay is often observed to be biexponential. nih.govchalmers.se This has been interpreted as arising from two distinct populations of the complex with different local environments and, consequently, different lifetimes. nih.govchalmers.se The lifetimes can be on the order of hundreds of nanoseconds, indicating that the ³MLCT state is significantly stabilized and protected from non-radiative decay pathways when shielded from solvent. nih.gov In contrast, in aqueous solutions where the luminescence is heavily quenched, the lifetime of the residual emission is much shorter. pnas.org
Table 1: Representative Luminescence Lifetimes of [Ru(phen)dppz]²⁺ in Different Environments
| Environment | Lifetime (ns) | Reference |
| Ethanol | ~4160 | pnas.org |
| Bound to DNA | up to ~294 | nih.gov |
| Acetonitrile (deoxygenated) | ~787 | nih.gov |
Picosecond Depopulation Processes and Dark State Formation
Picosecond-resolved studies have provided a more detailed picture of the depopulation of the ³MLCT state and the formation of the dark state. The rate of dark state formation is highly sensitive to the local environment, particularly the presence of water molecules capable of forming hydrogen bonds with the phenazine nitrogens of the dppz ligand. nih.govresearchgate.net Time-resolved emission studies in glycerol have revealed a complex relaxation process involving three distinct excited species. diva-portal.org The formation of two hydrogen bonds between the solvent and the dppz ligand is proposed to facilitate the rapid relaxation to the non-emissive state. diva-portal.org
The process of interligand electron transfer (ILET) also plays a role in the excited-state dynamics. researchgate.netnih.gov Following initial excitation, the electron can hop between the phenanthroline and dppz ligands. nih.gov This ILET process can occur on multiple timescales, from sub-picosecond to tens of picoseconds, and is influenced by factors such as solvent polarity and vibrational energy. researchgate.netnih.gov The localization of the excited state on the dppz ligand is a crucial step preceding the events that lead to either luminescence or dark state formation. researchgate.net
Resonance Raman Spectroscopic Investigations of Excited States
Resonance Raman (rR) spectroscopy is a powerful technique for probing the vibrational structure of molecules in their electronic excited states, providing insights into the distribution of the excited electron. researchgate.netnih.gov For [Ru(phen)dppz]²⁺, time-resolved resonance Raman (TR³) spectroscopy has been employed to characterize the excited states populated following photoexcitation. researchgate.netnih.gov
TR³ spectra collected nanoseconds after excitation are consistent with the population of a ligand-centered (LC) ³ππ* state on the dppz ligand. researchgate.net This indicates that the emissive state has significant dppz character. Picosecond Kerr-gated TR³ studies have provided a more detailed view of the initial excited-state evolution. nih.gov The data support a model where photoexcitation initially populates a metal-to-ligand charge transfer (MLCT) state, which can be localized on any of the three ligands (a 'precursor' state). nih.gov This is followed by interligand electron transfer to localize the excited state on the dppz ligand (MLCT₁). In aqueous solution, this MLCT₁ state then relaxes on a picosecond timescale to a non-emissive state (MLCT₂), which is the dark state. nih.gov The TR³ spectra in different solvents and when bound to DNA are distinct, reflecting the sensitivity of the excited-state structure to the environment. nih.gov
Table 2: Compound Names
| Abbreviation | Full Name |
| [Ru(phen)dppz]²⁺ | Bis(1,10-phenanthroline)(dipyrido[3,2-a:2',3'-c]phenazine)ruthenium(II) |
| phen | 1,10-phenanthroline (B135089) |
| dppz | dipyrido[3,2-a:2',3'-c]phenazine |
Electrochemical Behavior and Redox Chemistry of Ru Phen Dppz2+
Cyclic Voltammetry Studies of Redox Potentials
Cyclic voltammetry is a key technique used to investigate the redox potentials of [Ru(phen)₂(dppz)]²⁺ and its analogues. nih.gov These studies reveal a metal-centered oxidation and several ligand-centered reductions. The precise potentials of these redox events are sensitive to the solvent system and the specific ancillary ligands, but general trends are well-established. mdpi.com
In a typical cyclic voltammogram in a non-aqueous solvent like acetonitrile (B52724), [Ru(phen)₂(dppz)]²⁺ displays a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. researchgate.net Additionally, multiple reduction waves are observed at negative potentials, which are assigned to the sequential reduction of the dppz and phenanthroline ligands. electrochemsci.org The dppz ligand is typically reduced first due to its extended π-system and the presence of the electron-withdrawing phenazine (B1670421) nitrogen atoms. acs.org
Below is an interactive data table summarizing the representative electrochemical potentials for [Ru(phen)₂(dppz)]²⁺ and a closely related complex, [Ru(bpy)₂(dppz)]²⁺ (bpy = 2,2'-bipyridine), for comparison. The potentials are reported versus a common reference electrode for consistency.
| Compound | Redox Couple | Potential (V vs. Ag/AgCl) | Solvent/Electrolyte | Reference |
| [Ru(phen)₂(dppz)]²⁺ | Ru(III/II) | ~ +1.31 | CH₃CN / TBAPF₆ | researchgate.net |
| [Ru(phen)₂(dppz)]²⁺ | dppz⁰/⁻ | ~ -0.90 to -1.00 | DMF / TBAPF₆ | pnas.org |
| [Ru(bpy)₂(dppz)]²⁺ | Ru(III/II) | ~ +1.29 | CH₃CN / TBAPF₆ | nih.gov |
| [Ru(bpy)₂(dppz)]²⁺ | dppz⁰/⁻ | ~ -0.85 to -0.95 | CH₃CN / TBAPF₆ | nih.gov |
Note: The exact values can vary depending on experimental conditions such as scan rate, and the specific reference electrode used. The data presented is a representative range from the literature.
Characterization of Ruthenium(II)/Ruthenium(III) Oxidation Processes
The oxidation of the ruthenium center from Ru(II) to Ru(III) in [Ru(phen)₂(dppz)]²⁺ is a well-characterized, reversible, one-electron process. researchgate.net This oxidation is primarily localized on the metal ion, with minimal contribution from the ligands. nih.gov The potential at which this occurs is influenced by the electron-donating or electron-withdrawing nature of the ancillary ligands. nih.gov For [Ru(phen)₂(dppz)]²⁺, the Ru(II)/Ru(III) couple is observed at approximately +1.31 V versus a silver/silver chloride (Ag/AgCl) reference electrode in acetonitrile. researchgate.net
The substitutional inertness of Ru(II) and Ru(III) polypyridyl complexes ensures that the oxidation-reduction cycle can be repeated multiple times without degradation of the complex, a property that is fundamental to its application in photocatalysis and electrocatalysis. mdpi.com The stability of the Ru(III) state is a key feature of the redox chemistry of this family of compounds. mdpi.com
Analysis of Ligand-Based Reduction Potentials
The reduction processes in [Ru(phen)₂(dppz)]²⁺ are ligand-based. The dppz ligand, with its extended aromatic system and electron-deficient phenazine moiety, is the primary site of the initial reductions. acs.org In non-aqueous solvents, [Ru(phen)₂(dppz)]²⁺ typically exhibits at least three reversible one-electron reduction waves. researchgate.net The first of these is localized on the dppz ligand, while subsequent reductions involve the phenanthroline ligands.
The reduction of the dppz ligand is particularly significant for the "light-switch" effect observed for this complex in the presence of DNA. rsc.org In aqueous solution, the excited state of [Ru(phen)₂(dppz)]²⁺ is quenched by water. However, upon intercalation of the dppz ligand into the hydrophobic environment of the DNA double helix, this quenching pathway is inhibited, and strong luminescence is observed. rcsb.orgrsc.org The energy of the dppz-based lowest unoccupied molecular orbital (LUMO), which is probed by the first reduction potential, is critical to this phenomenon.
Correlation between Electrochemical Properties and Electronic Structure
The electrochemical potentials of [Ru(phen)₂(dppz)]²⁺ are directly related to its electronic structure. The Ru(II)/Ru(III) oxidation potential is a measure of the energy of the highest occupied molecular orbital (HOMO), which is predominantly metal-centered (d-orbitals of ruthenium). nih.gov The ligand-based reduction potentials provide information about the energies of the LUMOs, which are located on the polypyridyl ligands. nih.gov
The energy gap between the HOMO and LUMO can be estimated from the electrochemical data and correlates with the energy of the lowest-energy metal-to-ligand charge transfer (MLCT) absorption band in the electronic spectrum. nih.gov For [Ru(phen)₂(dppz)]²⁺, the intense absorption band in the visible region is due to an MLCT transition from the ruthenium d-orbitals to the π* orbitals of the dppz ligand. researchgate.net Modifications to the ligands that alter their electron-donating or -withdrawing character will shift the HOMO and LUMO energy levels, thereby tuning both the electrochemical potentials and the photophysical properties of the complex. mdpi.com This relationship is a cornerstone of the rational design of ruthenium complexes for specific applications.
Interactions of Ru Phen Dppz2+ with Nucleic Acids
DNA Binding Mechanisms
The interaction of [Ru(phen)₂dppz]²⁺ with DNA is a complex process characterized by multiple binding modes and phenomena. Extensive research using various spectroscopic and biophysical techniques has provided detailed insights into these mechanisms.
The primary mode of interaction between [Ru(phen)₂dppz]²⁺ and double-stranded DNA is intercalation, where the planar dppz (dipyrido[3,2-a:2',3'-c]phenazine) ligand inserts itself between the base pairs of the DNA helix. mdpi.commdpi.com This intercalation shields the dppz ligand from water molecules, which would otherwise quench its luminescence, leading to the observed 'light switch' effect. mdpi.com
Spectroscopic studies, including time-resolved luminescence, consistently reveal a biexponential emission decay for DNA-bound [Ru(phen)₂dppz]²⁺. mdpi.compnas.org This indicates the presence of at least two distinct intercalative binding modes. mdpi.compnas.org These modes have been proposed to differ in the orientation of the intercalated dppz ligand relative to the DNA base pairs. One orientation places the metal-phenazine axis nearly perpendicular to the DNA dyad axis, while the other has the axis lying along the dyad axis. mdpi.com The presence of two phenanthroline (phen) ancillary ligands also influences the binding, with one phen ligand often stacking against a nucleoside sugar in the groove. mdpi.com
Direct structural evidence from X-ray crystallography has confirmed that the dppz ligand of both the Δ and Λ enantiomers of [Ru(phen)₂dppz]²⁺ intercalates into the DNA helix primarily from the minor groove. nih.govmdpi.com For example, crystallographic studies with the oligonucleotide d(CCGGTACCGG)₂ showed the Λ-enantiomer intercalating symmetrically at the central TA/TA step from the minor groove. mdpi.com The orientation of the complex upon binding is crucial, as it affects the solvent accessibility of the phenazine (B1670421) nitrogens, which in turn influences the luminescence behavior of the enantiomers. mdpi.com
Investigations into the binding of [Ru(phen)₂dppz]²⁺ to DNA have revealed the presence of cooperative effects, where the binding of one complex molecule influences the affinity of subsequent molecules. nih.govchalmers.se One study identified two distinct binding modes dependent on the polymer-to-dye ratio (C(P)/C(D)). nih.gov At C(P)/C(D) ratios higher than 3, the binding exhibits positive cooperativity. nih.gov This cooperative behavior, confirmed by kinetic experiments, is attributed to a binding mode that involves prevailing surface interactions with DNA grooves accompanied by a partial intercalation of the dppz ligand. nih.gov Calorimetric studies have also pointed to the importance of nearest-neighbor interactions, suggesting that the complex thermodynamic profiles observed are due to enthalpy contributions from adjacent bound complexes as the DNA becomes saturated. chalmers.se
Table 1: Cooperative Binding Parameters for Ru(phen)₂dppz²⁺ with DNA Data from equilibrium and kinetic experiments at I = 0.012 M, pH 7.0, and 25°C.
| Parameter | Symbol | Value |
| Binding Constant | K | 2 x 10³ M⁻¹ |
| Cooperativity Parameter | ω | 550 |
| Binding Site Size | n | 1 |
| Data sourced from Biver et al., 2007. nih.gov |
The kinetics of the interaction between [Ru(phen)₂dppz]²⁺ and DNA have been examined using methods such as stopped-flow spectroscopy. nih.gov These studies provide quantitative data on the rates at which the complex associates with and dissociates from the DNA helix. For the cooperative binding mode that occurs at higher polymer-to-dye ratios, specific rate constants have been determined. nih.gov In contrast, the binuclear complex Δ,Δ-[µ-(11,11'-bidppz)(phen)₄Ru₂]⁴⁺, which binds via a threading intercalation mechanism, exhibits extremely slow dissociation kinetics. chalmers.se
Table 2: Kinetic Parameters for the Cooperative Binding of Ru(phen)₂dppz²⁺ to DNA Data obtained at I = 0.012 M, pH 7.0, and 25°C.
| Parameter | Symbol | Value |
| Association Rate Constant | kᵣ | (1.9 ± 0.5) x 10⁷ M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₔ | (9.5 ± 2.5) x 10³ s⁻¹ |
| Data sourced from Biver et al., 2007. nih.gov |
Thermodynamic studies provide fundamental information about the strength of the interaction between [Ru(phen)₂dppz]²⁺ and DNA. The binding affinity is typically quantified by the binding constant (K or Kₑ). These investigations have shown that the binding affinity is dependent on factors such as ionic strength and the specific binding mode. nih.gov
For instance, two distinct binding modes have been thermodynamically characterized: a cooperative mode at high DNA concentrations and a standard intercalation mode at lower DNA concentrations. nih.gov The ordinary intercalation mode exhibits a significantly higher binding constant compared to the cooperative mode. nih.gov Single-molecule force spectroscopy has also been used to determine thermodynamic parameters, yielding an affinity constant (Kₑ) of (3.2 ± 0.1) x 10⁶ M⁻¹. mdpi.com Isothermal titration calorimetry (ITC) studies have further revealed the complex thermodynamic profiles of the binding interaction, highlighting strong diastereomeric differences in enthalpy and entropy values for the different enantiomers. chalmers.se
Table 3: Thermodynamic Binding Parameters for Ru(phen)₂dppz²⁺ with DNA
| Binding Mode | Ionic Strength (I) | Binding Constant (K) | Binding Site Size (n) | Source |
| Cooperative Binding | 0.012 M | 2 x 10³ M⁻¹ | 1 | Biver et al., 2007 nih.gov |
| Ordinary Intercalation | 0.012 M | 1.3 x 10⁶ M⁻¹ | 1.5 | Biver et al., 2007 nih.gov |
| Ordinary Intercalation | 0.21 M | 2 x 10⁵ M⁻¹ | 1.2 | Biver et al., 2007 nih.gov |
| Intercalation (Optical Tweezers) | Not specified | (3.2 ± 0.1) x 10⁶ M⁻¹ | 3 ± 0.5 | Nuñez et al., 2019 mdpi.com |
Kinetic Studies of DNA Association and Dissociation Rates
Selectivity for Specific DNA Structures
Beyond its interaction with the canonical B-DNA double helix, [Ru(phen)₂dppz]²⁺ and its derivatives exhibit selectivity for non-canonical DNA structures, most notably G-quadruplexes.
G-quadruplexes (G4s) are four-stranded DNA structures formed in guanine-rich sequences, such as those found in human telomeres. nih.gov These structures have emerged as important targets in medicinal chemistry. The [Ru(phen)₂dppz]²⁺ complex has been shown to interact with and stabilize G-quadruplex DNA, often with a notable preference over duplex DNA. mdpi.complos.org
The binding mode is typically end-stacking, where the complex stacks on the terminal G-quartets of the G4 structure. mdpi.com However, other interactions are possible; for example, with an antiparallel G-quadruplex, the complex may bind in the loop region. nih.gov This selectivity is partly attributed to the large planar surface of the dppz ligand, which facilitates stacking interactions. mdpi.com Derivatives of [Ru(phen)₂dppz]²⁺ have been engineered to enhance this selectivity and affinity. For example, the complex Ru-PDC3, which combines the Ru(II)dppz core with a known G4-selective ligand, shows a binding affinity for G4 structures that is roughly an order of magnitude greater than for duplex DNA. dcu.ie Such complexes are valuable as probes for detecting and distinguishing different DNA topologies. dcu.ie
Interactions with I-Motif Structures
The [Ru(phen)₂(dppz)]²⁺ complex exhibits a "light switch" effect upon interaction with four-stranded i-motif DNA, which is a structure rich in cytosine. mdpi.commdpi.comstfc.ac.uk However, the interaction is generally considered weak compared to its binding with G-quadruplex DNA, likely due to differences in the binding modes. mdpi.commdpi.com It is suggested that the complex binds to i-motifs primarily through non-specific interactions, though it has been utilized to gather information about the binding sites within these structures. mdpi.com
Studies investigating the influence of the complex on i-motif stability have revealed that sequences with long thymine (B56734) loops are most affected by [Ru(phen)₂(dppz)]²⁺. frontiersin.org This suggests that these long-looped i-motifs are particularly attractive targets for this class of metal complexes. frontiersin.org Ultrafast time-resolved infrared (TRIR) spectroscopy has been employed to probe the binding site in solution, confirming the significant role of thymine base loop interactions in the binding process. nih.gov
A spectroscopic study comparing the two enantiomers of the complex, Λ- and Δ-[Ru(phen)₂(dppz)]²⁺, with i-motif DNA containing thymine loops of varying lengths, showed a notable difference in their luminescent response. frontiersin.org The luminescence of the Λ enantiomer was enhanced significantly more than that of the Δ enantiomer in the presence of i-motifs, although both enantiomers had a comparable effect on the thermal stability of the i-motif structure. frontiersin.org
Table 1: Enantiomeric Luminescence Enhancement with I-Motif DNA This table summarizes the differential luminescence enhancement of [Ru(phen)₂(dppz)]²⁺ enantiomers upon interaction with i-motif DNA structures containing different thymine loop lengths.
| Enantiomer | Interaction with I-Motif DNA | Key Finding | Source |
| Λ-Ru(phen)₂(dppz)²⁺ | Higher luminescence enhancement | Interacts strongly, possibly through multiple modes | frontiersin.org |
| Δ-Ru(phen)₂(dppz)²⁺ | Lower luminescence enhancement | Likely undergoes base stacking with i-motif loops | frontiersin.org |
Recognition of Mismatched DNA Sequences
[Ru(phen)₂(dppz)]²⁺ and its derivatives have shown a remarkable ability to recognize and report the presence of mismatched base pairs in DNA duplexes. mdpi.comnih.gov While the parent complex shows somewhat brighter emission with mismatched DNA compared to perfectly matched sequences, modifications to the ancillary ligands can dramatically enhance this specificity. nih.govnih.gov For instance, incorporating methyl groups onto the phenanthroline ligands to create [Ru(Me₄phen)₂(dppz)]²⁺ results in a highly specific probe for DNA mismatches. mdpi.comnih.gov
This specificity arises from two key factors: a significantly higher binding affinity for the mismatched site and a longer excited-state emission lifetime when bound to the mismatch. nih.gov The binding mode responsible for this recognition is termed "metalloinsertion," where the complex inserts its dppz ligand into the DNA duplex from the minor groove, causing the mispaired bases to be ejected from the helix. nih.govnih.gov The luminescence intensity of the complex has been shown to correlate with the thermodynamic instability of the specific mismatch, further supporting the metalloinsertion model. nih.gov
Table 2: Binding Affinity of [Ru(Me₄phen)₂(dppz)]²⁺ for DNA This table presents the comparative binding affinities and luminescence lifetimes of a modified ruthenium complex for well-matched versus mismatched DNA, highlighting its utility as a mismatch-specific probe.
| DNA Type | Relative Binding Affinity (Kb, M⁻¹) | Emission Lifetime (ns) | Binding Mode | Source |
| Well-Matched DNA | 6.8 x 10⁴ | 35 | Major Groove Binding | nih.gov |
| CC Mismatched DNA | 1.8 x 10⁶ | 160 | Metalloinsertion | nih.gov |
Sequence-Dependent Luminescence Response
The luminescence of [Ru(phen)₂(dppz)]²⁺ is highly dependent on the DNA sequence to which it binds. nih.gov Studies have shown that the complex exhibits a clear preference for binding to AT-rich regions over GC-rich regions in mixed-sequence DNA. nih.gov In a competitive binding experiment with equal amounts of poly d(AT) and poly d(GC), approximately 85% of the complex was found to be bound to the AT polymer. nih.gov
The length of the DNA chain also plays a critical role; it has been suggested that a minimum of six bases is required to form a protective, hole-like structure around the complex, shielding it from water and enabling the "light switch" effect. mdpi.com This pronounced discrepancy in luminescence based on the DNA sequence and structure allows the complex to serve as a selective probe. nih.govmdpi.com The binding mode is also a factor, with evidence suggesting that the complex intercalates from the major groove. This was demonstrated in experiments where a known major groove binder displaced the ruthenium complex and quenched its emission, whereas a minor groove binder did not, and in some cases, even increased the emission. nih.gov
Stereoselectivity in DNA Interactions
The octahedral geometry of [Ru(phen)₂(dppz)]²⁺ results in two non-superimposable, mirror-image enantiomers, designated delta (Δ) for the right-handed propeller-like twist and lambda (Λ) for the left-handed twist. chalmers.se This chirality is a critical factor in its interaction with the inherently chiral DNA double helix.
Enantiomeric Recognition and Differential Binding
There is a distinct stereoselectivity in the binding of [Ru(phen)₂(dppz)]²⁺ enantiomers to right-handed B-DNA. mdpi.com The Δ isomer is generally favored for intercalation because its right-handed chirality complements the right-handed twist of the DNA helix, leading to less steric hindrance with the sugar-phosphate backbone compared to the Λ isomer. mdpi.commdpi.com This preferential binding is reflected in binding affinity measurements, which show that the Δ enantiomer binds to DNA approximately three times more strongly than the Λ enantiomer. nih.gov In contrast, when interacting with non-canonical i-motif DNA, the Λ enantiomer has been observed to produce a much greater enhancement of luminescence, suggesting a different recognition mechanism is at play. frontiersin.org
Chiral Effects on Intercalation Geometry
The chirality of the complex directly influences the geometry of its intercalation into the DNA double helix. Crystal structure analysis has confirmed that the Δ enantiomer fits better into the right-handed DNA duplex. mdpi.com The ancillary phenanthroline ligands of the Λ enantiomer would clash with the phosphate (B84403) backbone, making its intercalation less favorable. mdpi.comresearchgate.net The binding of [Ru(phen)₂(dppz)]²⁺ is complex, with evidence for an equilibrium between different intercalated geometries. chalmers.se This equilibrium can be influenced by diastereomeric crowding effects when multiple complexes are bound to the DNA lattice. chalmers.se Furthermore, studies using ruthenium complexes tethered to DNA have shown that the specific chirality of the complex dictates the stereochemical accessibility of the DNA backbone to enzymatic cleavage, highlighting the precise geometric constraints imposed by chiral recognition. nih.gov
DNA Photoreactivity Mechanisms
The "light-switch" effect of [Ru(phen)₂(dppz)]²⁺ is its most defining characteristic. frontiersin.org In aqueous solutions, the complex is non-luminescent because the excited state is efficiently quenched by water molecules that form hydrogen bonds with the phenazine nitrogen atoms of the dppz ligand. chalmers.se Upon intercalation into the hydrophobic environment between DNA base pairs, the dppz ligand is shielded from water, inhibiting this quenching pathway and allowing the complex to luminesce brightly. nih.govchalmers.se
Combined theoretical and experimental studies have shown that the DNA base pairs themselves play a crucial role in modulating the electronic structure and the nature of the excited states involved in the absorption and emission processes. nih.gov Beyond its use as a probe, the excited states of the complex can induce photoreactions. The triplet excited states are known to be capable of oxidizing nucleobases, particularly guanine (B1146940), and can also generate singlet oxygen, a reactive oxygen species. researchgate.net This reactivity suggests that the complex can act as a photosensitizer, potentially leading to DNA damage upon irradiation.
Photoinduced Oxidation-Reduction Mechanisms with Nucleic Acids
The interaction of the ruthenium complex [Ru(phen)₂(dppz)]²⁺ with nucleic acids is characterized by a photoinduced electron transfer (PET) process, where the ruthenium complex, upon excitation with light, can act as a powerful photo-oxidant. This process is fundamental to its application as a probe for DNA structure and for inducing targeted DNA damage. The mechanism is initiated by the absorption of light by the complex, which promotes it to a metal-to-ligand charge-transfer (MLCT) excited state, denoted as [Ru(phen)₂(dppz)]²⁺. capes.gov.br This excited state is a sufficiently strong oxidant to accept an electron from a nearby donor.
Within the DNA duplex, the nucleobase guanine is the most susceptible to oxidation due to its low oxidation potential compared to other bases. nih.gov When [Ru(phen)₂(dppz)]²⁺ is intercalated into the DNA base stack, its dppz ligand is protected from the aqueous environment, leading to a dramatic increase in its luminescence quantum yield—a phenomenon known as the "light-switch" effect. capes.gov.brcore.ac.uk In this intercalated position, the excited complex [Ru(phen)₂(dppz)]²⁺ is in close proximity to the DNA bases. If a guanine residue is nearby, an electron can be transferred from the guanine to the excited ruthenium complex.
This electron transfer quenches the luminescence of the ruthenium complex and results in the formation of a ruthenium(I) species, [Ru(phen)₂(dppz)]⁺, and a guanine radical cation (G•⁺). mdpi.comreading.ac.uk The highly reactive guanine radical can then lead to further reactions, ultimately causing oxidative damage to the DNA strand, such as the formation of piperidine-labile lesions.
The efficiency and specificity of this photo-oxidation have been demonstrated in various studies. For instance, in experiments using flash-quenching methods with an externally bound oxidative quencher, selective damage was observed at the 5'-G in 5'-GG-3' sequences. nih.gov This specificity suggests that electron transfer occurs efficiently through the DNA base pair stacks. nih.gov The Ru(III) species formed after the initial photo-oxidation is a potent oxidant capable of oxidizing guanine bases directly, though this Ru(III) intermediate is often depleted too quickly to be observed spectroscopically in mixed-sequence DNA. core.ac.uk
Long-range electron transfer mediated by the DNA helix has also been a significant area of investigation. Studies using donor-acceptor systems, where [Ru(phen)₂(dppz)]²⁺ acts as the photoexcited donor and another intercalating complex like [Rh(phi)₂phen]³⁺ acts as the acceptor, have provided evidence for rapid, long-distance electron transfer through the DNA π-stack. pnas.orgresearchgate.net These experiments show luminescence quenching that is far more efficient than what would be expected from simple diffusion, supporting a model of the DNA helix as a medium that facilitates charge transport. core.ac.ukpnas.org
| Parameter | Description | Finding | Citation |
| Electron Donor | The nucleic acid base that is most readily oxidized. | Guanine is the primary electron donor due to its low redox potential. | nih.govmdpi.com |
| Initial Process | The event that triggers the redox reaction. | Absorption of a photon promotes the Ru(II) complex to an MLCT excited state. | capes.gov.br |
| Redox Products | The species formed immediately after electron transfer. | The excited Ru(II) complex is reduced to Ru(I), and guanine is oxidized to a guanine radical cation (G•⁺). | core.ac.ukreading.ac.uk |
| Damage Specificity | The sequence preference for oxidative damage. | Oxidation often occurs selectively at the 5'-G of 5'-GG-3' sequences. | nih.gov |
| CT Mechanism | The pathway for charge movement. | Evidence supports fast, long-range electron transfer mediated by the DNA π-stack. | core.ac.ukpnas.orgresearchgate.net |
Spectro-Electrochemical Studies of Photoinduced Electron Transfer
Spectro-electrochemical techniques are invaluable for elucidating the mechanisms of photoinduced electron transfer between ruthenium complexes and DNA. These methods allow for the generation and characterization of the specific redox states of the complex that are proposed as intermediates in the photochemical cycle. By comparing the spectra of these electrochemically generated species with the transient spectra obtained from time-resolved spectroscopic experiments (like flash photolysis), researchers can confirm the identity of intermediates and clarify the reaction pathway.
For example, studies on the related complex [Ru(TAP)₂(dppz)]²⁺, which is also known to photo-oxidize guanine, have utilized this approach to distinguish between a direct photo-electron transfer and a proton-coupled electron transfer mechanism. reading.ac.uk In these experiments, the complex is reduced electrochemically in an organic solvent like acetonitrile (B52724), and the corresponding UV-Vis and infrared absorption spectra are recorded. reading.ac.uk
The spectro-electrochemical experiments on [Ru(TAP)₂(dppz)]²⁺ revealed that the one-electron reduction is electrochemically reversible and produces the species [Ru(TAP)₂(dppz)]⁺. reading.ac.uk The UV-Vis and mid-IR difference absorption spectra of this electrochemically generated product showed excellent agreement with the transient absorption spectra observed following photo-excitation of the complex when it is intercalated in guanine-containing DNA. reading.ac.uk This strong correlation provides compelling evidence that the photochemical process in the presence of DNA proceeds via direct photo-electron transfer, resulting in the formation of [Ru(TAP)₂(dppz)]⁺, rather than through a more complex proton-coupled mechanism. reading.ac.uk
| Technique | Purpose | Key Observation | Conclusion | Citation |
| Cyclic Voltammetry | To determine the redox potentials and electrochemical reversibility of the complex. | The [Ru(TAP)₂(dppz)]²⁺/⁺ redox couple is reversible. | The one-electron reduced species is stable on the experimental timescale. | reading.ac.uk |
| UV-Vis Spectro-electrochemistry | To obtain the electronic absorption spectrum of the reduced complex. | The spectrum of the electrochemically generated [Ru(TAP)₂(dppz)]⁺ was obtained. | This spectrum matches the transient absorption spectrum from photochemical experiments with DNA. | reading.ac.uk |
| Infrared Spectro-electrochemistry | To obtain the vibrational spectrum of the reduced complex. | The IR spectrum of the reduced species was recorded. | Provides further structural confirmation and matches time-resolved IR (TRIR) data from photochemical experiments. | reading.ac.uk |
Mechanisms of Cellular Interaction and Uptake of Ru Phen Dppz2+
Pathways of Cellular Internalization
The internalization of [Ru(phen)2(dppz)]2+ and its derivatives is understood to be a multi-faceted process, with evidence pointing towards passive diffusion as a primary mechanism, influenced by factors such as ligand lipophilicity and membrane potential.
Studies suggest that passive diffusion is a major route for the cellular uptake of [Ru(phen)2(dppz)]2+ and related complexes. chalmers.sersc.orgwhiterose.ac.uk This mechanism is supported by observations that uptake is not significantly hindered by inhibitors of active transport processes. rsc.org For instance, the presence of cimetidine, an inhibitor of organic cation transporters (OCT), does not substantially affect the uptake of [Ru(bpy)2(dppz)]2+, indicating that OCTs are not the primary mediators of its entry. rsc.org Similarly, experiments involving the more lipophilic derivative, [Ru(DIP)2(dppz)]2+, also point towards passive diffusion as the likely mechanism of entry. researchgate.netoup.com The process is thought to be driven by the lipophilic character of the complex, which facilitates its passage across the lipid bilayer of the cell membrane. chalmers.seresearchgate.net However, it has been noted that for some related dinuclear ruthenium complexes, passive diffusion may be a minor contributor compared to active transport mechanisms. rsc.org
The cellular internalization of some ruthenium polypyridyl complexes, such as [Ru(DIP)2(dppz)]2+, has been shown to be sensitive to the cell's membrane potential. researchgate.net A decrease in uptake is observed when the cell membrane is depolarized, for instance by using a high potassium buffer. researchgate.net Conversely, hyperpolarization of the membrane with agents like valinomycin (B1682140) leads to an increase in uptake. researchgate.net This sensitivity to membrane potential is a characteristic feature of the passive diffusion of charged molecules across the membrane, where the electrochemical gradient acts as a driving force. caltech.edu
The nature of the ancillary ligands, which are the ligands other than dppz in the complex, plays a crucial role in determining the rate and extent of cellular uptake. nih.gov Lipophilicity, or the "greasiness" of the ligands, is a key factor. nih.govmdpi.com For instance, replacing the standard phenanthroline (phen) ligands with more lipophilic ones like 4,7-diphenyl-1,10-phenanthroline (B7770734) (DIP) has been shown to enhance the rate of cellular uptake. oup.comnih.gov Despite the larger size of the [Ru(DIP)2(dppz)]2+ complex, its increased lipophilicity facilitates more rapid transport into the cell compared to its smaller, more hydrophilic counterparts like [Ru(bpy)2(dppz)]2+. nih.gov This suggests that the affinity of the complex for the lipid components of the cell membrane is a dominant factor in its internalization. chalmers.se Functional groups on the dppz ligand itself can also influence uptake efficiency and subsequent localization. nih.gov
| Complex | Ancillary Ligand | Key Finding on Uptake | Reference |
| [Ru(DIP)2dppz]2+ | 4,7-diphenyl-1,10-phenanthroline (DIP) | Increased lipophilicity leads to faster cellular uptake compared to complexes with less lipophilic ligands. | nih.gov |
| [Ru(bpy)2dppz]2+ | 2,2'-bipyridine (bpy) | Slower uptake compared to the more lipophilic [Ru(DIP)2dppz]2+. | nih.gov |
| [Ru(phen)2(dppz-7,8-(OMe)2)]2+ | 1,10-phenanthroline (B135089) (phen) | Higher lipophilicity and cellular uptake compared to the derivative with hydroxyl groups. | nih.gov |
| [Ru(phen)2(dppz-7,8-(OH)2)]2+ | 1,10-phenanthroline (phen) | Lower lipophilicity and cellular uptake. | nih.gov |
Sensitivity of Uptake to Cellular Membrane Potential
Intracellular Localization Studies
Once inside the cell, the distribution of [Ru(phen)2(dppz)]2+ is not uniform. Confocal microscopy has been instrumental in visualizing its subcellular localization, revealing a preference for certain organelles.
Confocal laser scanning microscopy (CLSM) is a powerful technique used to study the intracellular destination of [Ru(phen)2(dppz)]2+ and its derivatives. rsc.orgnih.gov These complexes often act as "light switches," exhibiting minimal luminescence in aqueous environments but becoming brightly emissive when they bind to macromolecules or are in a hydrophobic environment, such as within a cell. nih.govmdpi.com This property makes them excellent probes for imaging.
CLSM studies have shown that the localization of these complexes can be quite specific and is influenced by the lipophilicity of the ligands. rsc.org For [Ru(phen)2(dppz)]2+, luminescence is often observed in the cytoplasm, with evidence suggesting association with the mitochondria and the endoplasmic reticulum. nih.gov In some cell lines, derivatives of [Ru(phen)2(dppz)]2+ have been observed to localize in the nucleus, and in some cases, even more specifically within the nucleoli, which are rich in RNA. rsc.org For example, a derivative with intermediate lipophilicity was found to selectively stain the nucleoli. rsc.org In contrast, more lipophilic versions tend to stain cellular membranes. rsc.org
The specific enantiomer (the non-superimposable mirror image form) of the complex can also influence its intracellular behavior and interaction with biomolecules, which can be visualized using techniques like fluorescence lifetime imaging microscopy (FLIM) in conjunction with confocal microscopy. nih.gov
| Complex Derivative | Cell Line | Observed Localization | Reference |
| [Ru(phen)2(dppz)]2+ | HeLa | Cytoplasm, likely associated with mitochondria and endoplasmic reticulum. | nih.gov |
| [Ru(phen)2(dppz)]2+ derivative (intermediate lipophilicity) | Not specified | Nucleoli | rsc.org |
| [Ru(phen)2(dppz)]2+ derivative (high lipophilicity) | Not specified | Cellular membranes | rsc.org |
| [Ru(phen)2(dppz-7,8-(OMe)2)]2+ | HeLa | Evenly distributed in the cells. | nih.gov |
| [Ru(phen)2(dppz-7,8-(OH)2)]2+ | HeLa | Mainly in the cell membrane. | nih.gov |
Flow Cytometry for Quantitative Uptake Assessment
Flow cytometry is a powerful, high-throughput technique used to quantitatively assess the cellular uptake of fluorescent molecules like the ruthenium complex [Ru(phen)2(dppz)]2+, often abbreviated as Ru(Phen)dppz2+. This method allows for the rapid analysis of thousands of individual cells, providing statistical data on the distribution of fluorescence intensity within a cell population. caltech.edumpg.de The inherent luminescence of Ru(Phen)dppz2+ when it intercalates with DNA or is in a hydrophobic environment makes it a suitable candidate for fluorescence-based flow cytometric analysis. nih.govnih.gov
The basic principle involves passing a single-cell suspension through a laser beam. mpg.deresearchgate.netuiowa.edu As each cell passes the laser, it scatters light and emits fluorescence, which is then detected and quantified. For Ru(Phen)dppz2+, an excitation wavelength, typically from a 488 nm argon laser, is used, and the resulting emission is collected at specific wavelengths, often in the range of 600–620 nm. nih.govnih.gov This allows for the measurement of the relative fluorescence intensity of individual cells, which corresponds to the amount of the compound taken up. mpg.de
Detailed Research Findings
Research has utilized flow cytometry to compare the uptake of Ru(Phen)dppz2+ with its derivatives and other ruthenium polypyridyl complexes. In one study, the cellular uptake of a series of dipyridophenazine (dppz) complexes of Ru(II) was examined in HeLa cells. While Ru(Phen)dppz2+ and its bipyridine analogue, Ru(bpy)2dppz2+, showed limited uptake after a 2-hour incubation at a 10 µM concentration, other derivatives with more lipophilic ancillary ligands, such as Ru(DIP)2dppz2+ (where DIP is 4,7-diphenyl-1,10-phenanthroline), exhibited significantly higher uptake. caltech.edunih.gov Specifically, the mean luminescence intensity of cells exposed to Ru(DIP)2dppz2+ was 11- to 47-fold greater than that of other complexes, including Ru(Phen)dppz2+. caltech.edu This highlights the influence of ligand lipophilicity on cellular accumulation.
Another study investigated the cellular uptake of Ru(Phen)dppz2+ when encapsulated in liposomes (Lipo-Ru) in MDA-MB-231 breast cancer cells. Flow cytometry analysis after a 6-hour incubation revealed that cells treated with Lipo-Ru were 65.6% positive for the fluorescent signal, whereas cells treated with the free Ru(Phen)dppz2+ complex were only 9.15% positive. nih.gov This demonstrates a substantial enhancement in cellular internalization as a result of the liposomal delivery system. nih.gov
The kinetics of uptake have also been explored using flow cytometry. For some ruthenium complexes, luminescence within treated HeLa cells can be detected in as little as 5 minutes, with the intensity increasing over time. nih.gov While detailed time-course studies specifically for Ru(Phen)dppz2+ are part of broader investigations, the methodology allows for such kinetic measurements.
Furthermore, flow cytometry has been instrumental in studying the mechanisms of uptake. For instance, by treating cells with inhibitors of specific uptake pathways or altering membrane potential, changes in the fluorescence intensity can provide insights into how the complex enters the cell. nih.gov For the related complex Ru(DIP)2dppz2+, depolarization of the cell membrane was found to reduce uptake, while hyperpolarization increased it, suggesting that the positive charge of the complex and the membrane potential play a role in its passive diffusion into the cell. nih.gov
The quantitative data generated from flow cytometry is often presented in histograms, which show the number of cells versus their fluorescence intensity. researchgate.net This allows for a clear visualization of the shift in fluorescence in treated cells compared to a control population of untreated cells.
Below are data tables summarizing findings from relevant studies:
Table 1: Comparative Cellular Uptake of Ruthenium Complexes in HeLa Cells
| Compound | Concentration | Incubation Time | Mean Luminescence Intensity (Arbitrary Units) |
| Control (Untreated) | N/A | 2 h | Low Background |
| Ru(phen)2dppz2+ | 10 µM | 2 h | Small increase over background |
| Ru(bpy)2dppz2+ | 10 µM | 2 h | Small increase over background |
| Ru(DIP)2dppz2+ | 10 µM | 2 h | 11- to 47-fold higher than other complexes |
Data adapted from studies on the cellular uptake of various Ru(II) dppz complexes. caltech.edunih.gov
Table 2: Effect of Liposomal Formulation on Ru(Phen)dppz2+ Uptake in MDA-MB-231 Cells
| Treatment | Incubation Time | Percentage of Fluorescent Positive Cells |
| Ru(Phen)dppz2+ | 6 h | 9.15% |
| Lipo-Ru(Phen)dppz2+ | 6 h | 65.6% |
Data from a study evaluating a liposome-based delivery system for Ru(Phen)dppz2+. nih.gov
Computational and Theoretical Investigations of Ru Phen Dppz2+
Electronic Structure Calculations
Theoretical calculations are crucial for understanding the arrangement and energies of electrons within the Ru(Phen)dppz²⁺ complex. Various computational methods have been employed to analyze both its ground and excited states, providing a detailed picture of its electronic landscape.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for studying the excited states of Ru(Phen)dppz²⁺. asianpubs.orgresearchgate.netrsc.org This method is used to calculate the energies and characteristics of various excited states, which is essential for understanding the complex's absorption and emission properties. researchgate.netrsc.org TD-DFT calculations have been successful in reproducing and explaining the experimental absorption spectra of Ru(II) polypyridyl complexes, including Ru(Phen)dppz²⁺, often with the inclusion of solvent effects. asianpubs.org
Studies have shown that TD-DFT can identify different types of excited states, such as metal-to-ligand charge transfer (MLCT) and intraligand (IL) states. researchgate.netaip.org The nature of these excited states, whether they are "bright" (emissive) or "dark" (non-emissive), is a key aspect of the light-switch mechanism. rsc.org For example, in aqueous solutions, a "dark" state is accessible, leading to the quenching of luminescence. mdpi.com TD-DFT calculations have been performed on the complex both in the gas phase and in solution to understand the influence of the environment on the excited states. rsc.org The accuracy of TD-DFT in predicting the properties of MLCT states in ruthenium complexes is generally considered good, though challenges remain for certain types of charge-transfer states. researchgate.net
Hartree-Fock (HF) and Configuration Interaction Singles (CIS) Methods for Excited States
Alongside DFT-based methods, Hartree-Fock (HF) and Configuration Interaction Singles (CIS) have been utilized to study the excited states of derivatives of the Ru(Phen)dppz²⁺ complex. nih.govacs.org While TD-DFT is often the method of choice, HF and CIS provide alternative approaches for calculating excited state properties. nih.govacs.org CIS, for example, is known to include 100% of the exact HF exchange, which can be beneficial in avoiding certain unphysical states that can arise in some TD-DFT calculations. aip.org These methods have been applied to investigate the structures and properties of the first singlet (S₁) and first triplet (T₁) excited states, contributing to a more comprehensive understanding of the photophysical pathways. nih.govacs.org
Analysis of Molecular Orbital Localization (HOMO, LUMO) and Charge Distribution
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic transitions in Ru(Phen)dppz²⁺. asianpubs.org In this complex, the HOMO and nearby orbitals are typically centered on the ruthenium metal d-orbitals. asianpubs.org In contrast, the LUMO and other low-lying unoccupied orbitals are predominantly localized on the ligands, specifically the dppz ligand. asianpubs.org
This separation of the HOMO and LUMO is characteristic of an MLCT transition, where photoexcitation promotes an electron from a metal-based orbital to a ligand-based orbital. asianpubs.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key factor in determining the energy of the lowest-lying electronic transition. medjchem.com
Furthermore, the distribution of charge within the molecule changes significantly upon excitation. In the excited state, there is a notable increase in the positive charge on the ruthenium atom, effectively oxidizing it to Ru(III). nih.govacs.org Concurrently, the charge on the dppz ligand is reduced. nih.govacs.org This charge redistribution in the excited state is a critical aspect of its reactivity and interaction with its environment.
Modeling of Photophysical Processes
Theoretical models are essential for simulating and predicting the photophysical behavior of Ru(Phen)dppz²⁺, connecting its electronic structure to its observable spectral properties.
Prediction of Absorption and Emission Spectra from Theoretical Models
Theoretical calculations, particularly using TD-DFT, have been instrumental in predicting and interpreting the absorption and emission spectra of Ru(Phen)dppz²⁺. researchgate.netrsc.org These models can simulate the electronic absorption spectra by calculating the energies and oscillator strengths of vertical transitions from the ground state to various excited states. rsc.org
For instance, TD-DFT calculations in water have successfully identified two main groups of MLCT transitions that account for the broad absorption band observed experimentally around 440 nm. researchgate.net These are transitions to excited states involving the phenanthroline ligands and the dppz ligand. researchgate.net The calculations also predict a narrower absorption band around 380 nm, which arises from a mixture of MLCT and dppz intraligand π–π* transitions. researchgate.net
The effect of the solvent environment on the absorption spectrum is also a key area of investigation. Theoretical models have shown that the position of certain absorption bands, particularly those involving the dppz ligand, can shift significantly depending on the medium. nih.gov For example, a blue shift of about 80 nm for an intraligand dppz transition is predicted when moving from a vacuum to a solvent environment. nih.gov
The table below summarizes some of the key theoretical findings regarding the absorption spectra of Ru(Phen)dppz²⁺.
| Feature | Theoretical Prediction | Experimental Observation | Reference |
| Broad Absorption Band | Two groups of MLCT transitions at ~450 nm and ~415 nm | Broad band at ~440 nm | researchgate.net |
| Narrow Absorption Band | MLCT and dppz intraligand transitions at ~380 nm | Narrow band at ~380 nm | researchgate.net |
| Solvent Effect (IL dppz) | Significant blue shift from vacuum to solvent | - | nih.gov |
Regarding emission, theoretical models focus on the properties of the lowest-lying excited states, as emission typically occurs from these states. The models help to identify the nature of the emissive state, which is generally considered to be a triplet MLCT (³MLCT) state. rsc.org The "light-switch" effect is explained by the accessibility of a non-emissive "dark" state, often involving the phenazine (B1670421) nitrogen atoms of the dppz ligand, which can be stabilized by hydrogen bonding with water molecules. mdpi.comnih.gov Theoretical studies have investigated how the environment, such as intercalation into DNA, can alter the relative energies of the "bright" and "dark" states, thereby controlling the luminescence. rsc.orgnih.gov
Simulation of Excited State Relaxation Pathways and Intersystem Crossing
The photophysics of Ru(Phen)dppz2+ are governed by a complex interplay of excited states. researchgate.net Upon photoexcitation, the complex is promoted to a singlet metal-to-ligand charge transfer (¹MLCT) state. researchgate.netnih.gov Theoretical models propose that this initial excited state is localized on any of the three ligands (two phenanthroline and one dppz). researchgate.net This state undergoes rapid intersystem crossing (ISC) to a triplet MLCT (³MLCT) state, a process with a calculated rate constant of approximately 10¹² s⁻¹, indicating high efficiency in populating the triplet manifold. researchgate.netnih.gov
Simulations suggest that the initial ¹MLCT state converts to a ³MLCT state on the same ligand within approximately 100 femtoseconds. researchgate.net Following this, an inter-ligand electron transfer (ILET) can occur, localizing the electron onto the dppz ligand. researchgate.net This ILET process is significantly influenced by the solvent environment. researchgate.net The ³MLCT state localized on the dppz ligand is considered the "bright" emissive state, while another ³MLCT state, involving the phenazine portion of the dppz ligand, is a "dark" non-emissive state responsible for quenching luminescence in aqueous solutions. researchgate.netmdpi.com The transition to this dark state is a key aspect of the relaxation pathway, particularly in the presence of water molecules that can form hydrogen bonds with the phenazine nitrogens. mdpi.comnih.gov
Femtosecond and nanosecond pump-probe spectroscopy studies have been employed to track these ultrafast relaxation dynamics. researchgate.netnih.gov In the presence of G-quadruplex DNA, for instance, the dark state channel, which is typically inhibited in double-stranded DNA, becomes accessible. nih.gov This leads to an ultrafast depopulation of the ³MLCT state to the dark state on a picosecond timescale. nih.gov The rate of this process is sensitive to the local water content within the DNA structure. nih.gov
Recent computational approaches, such as on-the-fly surface hopping (SH) methods combined with vibronic-coupling potentials, are enabling more extensive simulations of the nonadiabatic dynamics of transition metal complexes like Ru(Phen)dppz2+ over picosecond timescales, providing deeper insights into their complex relaxation mechanisms. youtube.com
Inclusion of Solvent Effects in Theoretical Models
The solvent environment plays a crucial role in the photophysical properties of Ru(Phen)dppz2+, a phenomenon that must be accurately captured in theoretical models. mdpi.com The "light-switch" effect itself is a direct consequence of solvent interactions. In aqueous solutions, the luminescence of the complex is quenched due to the formation of hydrogen bonds between water molecules and the nitrogen atoms of the phenazine moiety on the dppz ligand. mdpi.comnih.gov This interaction stabilizes the non-emissive "dark" ³MLCT state. mdpi.com
Theoretical models incorporate solvent effects through various means, including both implicit and explicit solvent models. The polarity of the solvent and its ability to form hydrogen bonds are key parameters that govern the population of the dark state. mdpi.com Studies have shown that while absorption spectra are relatively similar across different solvents, the emission energies, lifetimes, and quantum yields are extremely solvent-dependent. mdpi.com Interestingly, there is no simple correlation between the luminescence maximum and solvent polarity, highlighting the complexity of the interactions. mdpi.com
Computational studies have investigated the influence of different solvents, including water and various polyols, on the excited-state dynamics. nih.gov For example, methyl substitution on the dppz ligand can sterically hinder the hydrogen bonding of solvent molecules, thereby reducing the quenching rate. nih.gov These theoretical investigations have revealed that such substitutions can affect the entropy of the system by perturbing the solvent cage around the complex. nih.gov
Furthermore, time-resolved infrared (TRIR) spectroscopy, coupled with theoretical calculations, has been used to probe the solvent environment around the complex. nih.gov The vibrational frequencies of specific ligands, such as nitrile groups introduced onto the dppz ligand, can act as sensitive reporters of the local environment, including hydrogen bonding interactions. nih.gov These experimental data provide crucial benchmarks for refining theoretical models of solvent effects.
Theoretical Studies on Complex-Biomolecule Interactions
The interaction of Ru(Phen)dppz2+ with biomolecules, particularly DNA, is the foundation of its application as a molecular probe. core.ac.uk Computational methods have become indispensable for understanding the thermodynamics, kinetics, and structural details of these interactions at an atomic level.
Computational Docking and Molecular Dynamics Simulations of DNA Binding
Computational docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding modes of Ru(Phen)dppz2+ with DNA. researchgate.netnih.govnih.govsemanticscholar.org These simulations provide insights into the preferential binding sites and the orientation of the complex within the DNA structure.
Docking studies are often used as an initial step to predict the most favorable binding poses. nih.govsemanticscholar.org These are typically followed by more computationally intensive MD simulations to explore the dynamic stability of the complex-DNA adduct and to calculate binding free energies. nih.gov For Ru(Phen)dppz2+, the primary binding mode is intercalation, where the planar dppz ligand inserts itself between the DNA base pairs. core.ac.ukresearchgate.net The two phenanthroline ligands remain in the DNA grooves.
MD simulations have been used to study the binding of both enantiomers (Δ and Λ) of Ru(Phen)dppz2+ to different DNA structures, including B-DNA and G-quadruplexes. nih.gov For instance, simulations have shown that the ΛΛ isomer of a related dinuclear ruthenium complex binds more tightly to an antiparallel G-quadruplex structure than the ΔΔ isomer, with the ΛΛ isomer fitting neatly under a diagonal loop. nih.gov Such enantioselective binding can be rationalized by the specific steric and electrostatic interactions revealed through the simulations. nih.gov
These computational approaches have also been used to analyze the binding of modified Ru(Phen)dppz2+ complexes. For example, the introduction of nitrile groups on the dppz ligand has been shown through simulations to enhance intercalation by stabilizing interactions with the DNA nucleobases. nih.gov
The results from these simulations can be correlated with experimental data from techniques like isothermal titration calorimetry (ITC) and single-molecule force spectroscopy to build comprehensive models of the binding process. nih.govchalmers.se For example, simulations can help to interpret the biexponential emission decay observed for the DNA-intercalated complex, which has been proposed to arise from different binding geometries or an equilibrium between different excited states influenced by neighboring bound ligands. chalmers.se
| Computational Method | Application in Ru(Phen)dppz2+ - DNA Binding Studies | Key Findings | References |
| Molecular Docking | Predicting initial binding poses of the complex with DNA. | Intercalation of the dppz ligand is the primary binding mode. | nih.govsemanticscholar.orgmdpi.com |
| Molecular Dynamics (MD) Simulations | Analyzing the stability and dynamics of the complex-DNA adduct; studying enantioselectivity. | Provides insights into the specific interactions stabilizing the complex, such as hydrogen bonding and van der Waals forces. Reveals structural basis for enantioselective binding to different DNA forms. | nih.govnih.gov |
| Combined Docking and MD | Comprehensive analysis of binding modes and affinities. | Elucidates how modifications to the complex affect DNA binding. | researchgate.netmdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating electronic structure perturbations upon binding. | Details changes in the electronic properties of the complex and DNA upon intercalation. | nih.govresearchgate.net |
Analysis of Electronic Structure Perturbations upon Intercalation
Upon intercalation into the DNA double helix, the electronic structure of Ru(Phen)dppz2+ is significantly perturbed, leading to its characteristic "light-switch" luminescence. nih.gov Theoretical methods, particularly those combining quantum mechanics and molecular mechanics (QM/MM), are employed to analyze these electronic changes in detail. nih.govresearchgate.net
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to calculate the electronic structure and optical properties of the complex both in its free form and when intercalated into DNA. nih.govresearchgate.netfcien.edu.uy These calculations have shown that the DNA environment has a remarkable influence on the character of the excited states involved in absorption and emission. nih.gov
When the dppz ligand is shielded from water molecules within the hydrophobic core of the DNA, the non-emissive "dark" state is destabilized, allowing the "bright" emissive ³MLCT state to decay radiatively. core.ac.uk Theoretical studies have focused on understanding the subtle electronic factors that govern the relative energies of these "bright" and "dark" states.
Combined Car-Parrinello and TD-DFT calculations on Ru(Phen)dppz2+ intercalated into an adenine-thymine tetramer have revealed the significant role of the base pairs in determining the electronic structure and the nature of the excited states. nih.gov The interaction between the dppz ligand and the flanking base pairs through π-stacking alters the molecular orbitals of the complex, affecting the energies and compositions of the frontier orbitals involved in the electronic transitions. fcien.edu.uy
Conclusion and Future Research Directions in Ru Phen Dppz2+ Chemistry
Synthesis of Novel Derivatives for Tuned Properties
The synthetic versatility of Ru(II) polypyridyl complexes allows for systematic modifications to both the ancillary (phen) and the intercalating (dppz) ligands, enabling the fine-tuning of their photophysical and biological properties. researchgate.net Future work will build upon existing knowledge to create novel derivatives with enhanced capabilities.
One promising direction is the continued functionalization of the dppz ligand. The introduction of various substituents can significantly alter the complex's DNA binding affinity and photocleavage activity. For instance, studies have shown that adding an electron-withdrawing nitro group (NO₂) to the dppz ligand can increase DNA-binding affinity compared to an electron-donating hydroxyl group (OH). nih.gov Another strategy involves attaching bulky or functional groups, such as a pyrenyl substituent, which has been shown to improve photobiological activity by promoting the population of a triplet state that is more efficient at generating singlet oxygen. mdpi.com
Modification of the ancillary phenanthroline ligands also offers a powerful route to new functionalities. Incorporating methyl groups onto the phenanthroline rings of the [Ru(phen)₂(dppz)]²⁺ system has been demonstrated to yield a highly specific probe for DNA mismatches, a result of higher binding affinity and a longer luminescence lifetime when bound to the mismatched site. mdpi.com Future efforts could explore a wider range of substituents to modulate steric and electronic properties, potentially leading to derivatives with unprecedented selectivity for specific DNA sequences or structures, such as G-quadruplexes. mdpi.com
| Derivative | Modification | Observed Property Change |
| [Ru(phen)₂(6-NO₂-dppz)]²⁺ | Addition of a nitro group to the dppz ligand | Greater DNA-binding affinity compared to the hydroxyl-substituted analogue. nih.gov |
| [Ru(phen)₂(6-OH-dppz)]²⁺ | Addition of a hydroxyl group to the dppz ligand | Intercalative binding to DNA and photocleavage activity upon irradiation. nih.gov |
| Methyl-substituted [Ru(phen)₂(dppz)]²⁺ | Incorporation of methyl groups on the phenanthroline ligands | Enhanced specificity for DNA mismatches. mdpi.com |
| Pyrenyl-substituted Ru-dppz complex | Introduction of a pyrenyl substituent | Improved photobiological activity and singlet oxygen yield. mdpi.com |
Advanced Spectroscopic Techniques for Mechanistic Insights
Understanding the intricate details of the "light-switch" mechanism and the dynamics of biomolecular interactions requires sophisticated spectroscopic tools. While steady-state luminescence has been invaluable, future research will increasingly rely on time-resolved and advanced spectroscopic techniques to provide a more complete picture.
Techniques like picosecond Kerr-gated time-resolved resonance Raman spectroscopy can provide detailed structural information about the complex in its excited state, helping to elucidate the ultrafast dynamics that follow photoexcitation when bound to DNA. chalmers.se Furthermore, localized pump-probe spectroscopy has shown promise in studying the dynamics of these complexes within cellular environments, revealing how the local environment inside a cell affects the photophysical properties. mdpi.com
Single-molecule techniques, such as optical tweezers, have already been used to measure the thermodynamic parameters of [Ru(phen)₂(dppz)]²⁺ intercalation into a single DNA molecule. mdpi.com Future applications of single-molecule fluorescence spectroscopy could provide unprecedented insights into the binding kinetics and heterogeneity of interaction sites on DNA and other biomolecules. These advanced methods will be crucial for rationalizing the biexponential emission decay often observed for DNA-intercalated Ru(L)₂dppz²⁺ complexes and for understanding how factors like temperature and ionic strength influence the equilibrium between different bound states. chalmers.se
| Technique | Application/Insight |
| Picosecond Kerr-gated Time-Resolved Resonance Raman Spectroscopy | Provides structural details of the complex in its excited state while interacting with DNA. chalmers.se |
| Localized Pump-Probe Spectroscopy | Studies the ultrafast dynamics of the complex within specific locations in cells. mdpi.com |
| Optical Tweezers | Measures thermodynamic parameters (affinity constant, binding site size) of intercalation into a single DNA molecule. mdpi.com |
Expanding Understanding of Biomolecular Interactions
While the interaction of [Ru(phen)₂(dppz)]²⁺ with duplex DNA is well-documented, its interactions with other biologically relevant molecules and structures are less explored. A major future direction will be to broaden the scope of these investigations.
The ability of [Ru(phen)₂(dppz)]²⁺ to induce the folding of single-stranded telomeric DNA into G-quadruplex structures highlights its potential to target non-canonical DNA conformations. mdpi.com Further research is needed to design derivatives that can selectively recognize and report on different G-quadruplex topologies or other nucleic acid structures like PNA-DNA hybrids. researchgate.netresearchgate.net
Beyond nucleic acids, Ru-dppz complexes can interact with proteins. For example, the luminescence of [Ru(bpy)₂(dppz)]²⁺ is restored in the presence of amyloid-beta (Aβ) fibril aggregates, suggesting its potential as a probe for protein aggregation diseases like Alzheimer's. mdpi.com Future studies should systematically investigate the interactions of [Ru(phen)₂(dppz)]²⁺ and its derivatives with a wider array of proteins, particularly those involved in DNA processing and repair, such as high-mobility group (HMG) proteins. researchgate.net Understanding these protein interactions is critical, as they could influence the complex's cellular uptake, localization, and ultimate biological activity.
| Biomolecule | Type of Interaction Studied | Potential Future Direction |
| Duplex DNA | Intercalation, "light-switch" luminescence, photocleavage. researchgate.netnih.gov | Design of derivatives with enhanced sequence/structure specificity. |
| Mismatched DNA | Higher binding affinity and luminescence lifetime with specific derivatives. mdpi.com | Development of robust probes for genetic screening. |
| G-Quadruplex DNA | Induces folding of telomeric DNA into quadruplex structures. mdpi.com | Probes for specific quadruplex topologies. |
| PNA-DNA Hybrids | Investigated using optical spectroscopic methods. researchgate.netresearchgate.net | Elucidating binding modes and developing sensors for PNA-based diagnostics. |
| Amyloid-beta (Aβ) Fibrils | Luminescence recovery in the presence of Aβ aggregates. mdpi.com | Development of diagnostic tools for neurodegenerative diseases. |
| HMG Proteins | Potential for interaction with DNA adducts. researchgate.net | Investigating how protein binding affects the complex's activity and localization. |
Development of Enhanced Computational Models for Prediction and Design
Computational chemistry is an indispensable tool for complementing experimental studies and guiding the design of new molecules. Density Functional Theory (DFT) has been successfully used to rationalize the differences in DNA-binding behaviors between substituted dppz derivatives. nih.gov
The future in this area lies in the development of more sophisticated and predictive computational models. Enhanced models could more accurately predict the photophysical properties, including the energies of the "bright" and "dark" metal-to-ligand charge-transfer (MLCT) states that govern the light-switch effect. mdpi.com Accurately modeling how solvent polarity and hydrogen bonding capabilities influence the energy of these states is a key challenge. mdpi.com
Furthermore, molecular dynamics (MD) simulations can provide dynamic, atomistic-level views of the intercalation process and the conformational changes induced in DNA upon binding. Combining these simulations with advanced thermodynamic models, such as extensions of the McGhee-von Hippel model used in optical tweezer experiments, could allow for the in silico prediction of binding affinities and selectivities for newly designed derivatives. mdpi.com Such predictive power would significantly accelerate the discovery of new [Ru(phen)₂(dppz)]²⁺-based probes and therapeutic agents by allowing researchers to prioritize the synthesis of the most promising candidates.
Q & A
Q. What strategies address discrepancies between theoretical and experimental quantum yields in Ru(Phen)dpp2 derivatives?
- Methodological Answer : Re-evaluate experimental conditions: ensure absolute quantum yield measurements using integrating spheres with N2 purging. Theoretically, refine spin-orbit coupling calculations in TD-DFT by including relativistic effects (ZORA approximation). Compare non-radiative rate constants (knr) from Arrhenius fits of temperature-dependent luminescence. If gaps persist, consider triplet-triplet annihilation or ligand-field distortions not captured in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
